5-chloro-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-(4-methoxybenzyl)-1,3-dimethyl-1H-indole-2-carboxamide: is a synthetic compound with interesting biological properties. Let’s break it down:
Structure: The compound consists of an indole core (1H-indole-2-carboxamide) with a chlorine atom (5-chloro) and a methoxybenzyl group (4-methoxybenzyl) attached to the nitrogen atom. The dimethyl substitution occurs at position 3 of the indole ring.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves a multistep process. One possible route includes the following steps:
-
Friedel-Crafts Acylation
- Start with 1,3-dimethylindole.
- React it with an acyl chloride (e.g., 4-methoxybenzoyl chloride) using Friedel-Crafts acylation conditions .
- This step introduces the 4-methoxybenzyl group.
-
Benzylic Bromination
- Brominate the benzyl group using N-bromosuccinimide (NBS) to obtain the 5-chloro-N-(4-methoxybenzyl)indole.
-
Amidation
- Finally, amidate the indole with 5-chloro-N-(4-methoxybenzyl)indole using appropriate conditions to form the desired carboxamide.
Industrial Production:
The industrial-scale production methods may vary, but they would likely involve efficient and scalable synthetic routes based on the above principles.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimycobacterial agent (active against Mycobacterium tuberculosis) and antifungal compound.
Biological Studies: Explore its effects on cellular pathways and molecular targets.
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific receptors or enzymes.
Comparison with Similar Compounds
Uniqueness: Highlight its unique features compared to other related compounds.
Similar Compounds: While I don’t have a specific list, you can explore other benzyl-substituted indole derivatives for comparison.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-16-10-14(20)6-9-17(16)22(2)18(12)19(23)21-11-13-4-7-15(24-3)8-5-13/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
BZXCRZMUABAJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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